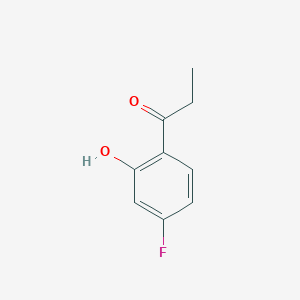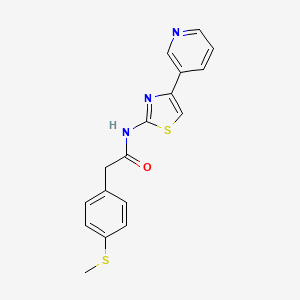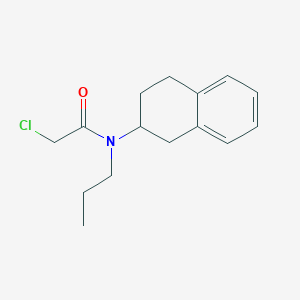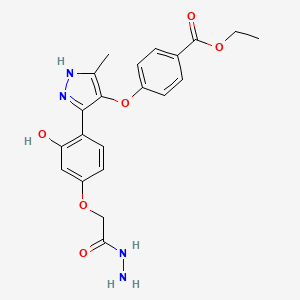![molecular formula C26H28N4O2S B2755251 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 689764-44-1](/img/no-structure.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
货号:
B2755251
CAS 编号:
689764-44-1
分子量:
460.6
InChI 键:
RAGPHPKLMUQNPU-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains an indole ring, a quinazolinone ring, and a cyclohexane ring. Indole is a bicyclic compound made up of a benzene ring fused to a pyrrole ring. Quinazolinone is a heterocyclic compound with a two-ring structure, which includes a benzene ring fused to a ring containing two nitrogen atoms. Cyclohexane is a simple cycloalkane with the molecular formula C6H12 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the quinazolinone ring, and the cyclohexane ring, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific reactions used to form these rings and the functional groups present on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and quinazolinone rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The cyclohexane ring, on the other hand, is aliphatic and would have different chemical properties .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on the specific functional groups present in the molecule. For example, the carbonyl group in the quinazolinone ring could undergo nucleophilic addition reactions, while the indole ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .作用机制
安全和危害
未来方向
属性
| 689764-44-1 | |
分子式 |
C26H28N4O2S |
分子量 |
460.6 |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2S/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-8,15,17-18,28H,9-14,16H2,(H,27,31)(H,29,33) |
InChI 键 |
RAGPHPKLMUQNPU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CNC5=CC=CC=C54 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
Cat. No.: B2755169
CAS No.: 247230-94-0
2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide
Cat. No.: B2755171
CAS No.: 2274817-34-2
(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl...
Cat. No.: B2755172
CAS No.: 2380078-47-5
N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)...
Cat. No.: B2755173
CAS No.: 1251550-38-5




![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2755172.png)
![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)

![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)




